molecular formula C25H21N3O3 B11020707 N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11020707
M. Wt: 411.5 g/mol
InChI Key: VXDYZCXUQJGNPK-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(acetylamino)phenyl)-3-nitrobenzamide
  • N-(3-(acetylamino)phenyl)-4-methoxy-3-nitrobenzamide
  • N-(3-(acetylamino)phenyl)-4-chloro-3-nitrobenzamide

Uniqueness

N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is unique due to its specific structural features, such as the presence of both acetylamino and methoxy groups on the quinoline scaffold. These features contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-16(29)26-18-8-6-9-19(14-18)27-25(30)22-15-24(17-7-5-10-20(13-17)31-2)28-23-12-4-3-11-21(22)23/h3-15H,1-2H3,(H,26,29)(H,27,30)

InChI Key

VXDYZCXUQJGNPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC

Origin of Product

United States

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